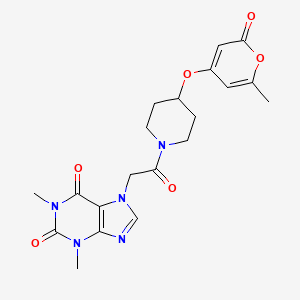
1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a multifaceted structure, linking elements of both pyran and piperidine with purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Creating this compound involves intricate organic synthesis techniques, typically starting with purine as a base molecule. Key steps include:
Formation of Intermediate Compounds: : This begins with purine, which undergoes methylation at positions 1 and 3.
Introduction of Piperidine Moiety: : Next, a piperidine ring is attached via a multi-step process involving various reagents, often under controlled conditions of temperature and pressure.
Final Assembly: : The pyran derivative is then linked to the piperidine moiety, followed by the attachment of the side chain at position 7 of the purine ring, typically using coupling reactions.
Industrial Production Methods: For industrial-scale production:
Optimization of Reaction Conditions: : Large-scale reactors maintain optimal temperature and pressure conditions to maximize yield and minimize by-products.
Purification and Quality Control: : The compound undergoes rigorous purification processes, including crystallization and chromatography, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione engages in several types of chemical reactions:
Oxidation and Reduction: : It can undergo oxidation to form oxo-derivatives and reduction, particularly in the purine ring.
Substitution Reactions: : Substitution on the purine ring or piperidine moiety with halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogens like chlorine or bromine, under controlled conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of additional oxo-groups.
Reduction: : Removal of oxo-groups leading to a more saturated compound.
Substitution: : Varied derivatives depending on the substituent introduced, altering the compound’s chemical and physical properties.
Aplicaciones Científicas De Investigación
This compound's structure allows it to be utilized in various fields:
Chemistry: : Used as an intermediate in organic synthesis, aiding in the development of new compounds.
Biology: : Investigated for its interactions with biological molecules, potentially serving as a biochemical probe.
Medicine: : Studied for its therapeutic potential, particularly in targeting specific pathways in diseases like cancer or neurological disorders.
Mecanismo De Acción
The Mechanism by which the Compound Exerts its Effects
Molecular Targets: : This compound may interact with specific proteins or enzymes, altering their function.
Pathways Involved: : Depending on its application, it might inhibit or activate molecular pathways, resulting in altered cellular processes. In medicinal contexts, it may interact with pathways involved in cell growth or neurotransmission.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Caffeine: : Like caffeine, it features a purine base but with additional structural complexity.
Theobromine: : Shares the purine core but lacks the intricate side-chain modifications.
Theophylline: : Another related compound with similarities in the purine ring but differing in functional groups and side chains.
Hope this detailed overview quenches your curiosity
Propiedades
IUPAC Name |
1,3-dimethyl-7-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-12-8-14(9-16(27)30-12)31-13-4-6-24(7-5-13)15(26)10-25-11-21-18-17(25)19(28)23(3)20(29)22(18)2/h8-9,11,13H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDHRHSNKOJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














